molecular formula C21H21D9O2 B1163390 (±)-Cannabichromene-d9 (CRM)

(±)-Cannabichromene-d9 (CRM)

Cat. No.: B1163390
M. Wt: 323.5
InChI Key: UVOLYTDXHDXWJU-KTSLMVEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-Cannabichromene-d9 (CRM) is a deuterated isotopologue of cannabichromene (CBC), a non-psychoactive phytocannabinoid derived from Cannabis sativa. As a certified reference material (CRM), it is synthesized with nine deuterium atoms (denoted as "d9") to enhance stability and facilitate precise quantification in analytical workflows, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . CRMs like (±)-Cannabichromene-d9 are critical for method validation, calibration, and quality control in pharmacokinetic and pharmacological studies, ensuring data accuracy and regulatory compliance .

Properties

Molecular Formula

C21H21D9O2

Molecular Weight

323.5

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3/i1D3,5D2,6D2,7D2

InChI Key

UVOLYTDXHDXWJU-KTSLMVEPSA-N

SMILES

OC1=CC(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=CC2=C1C=CC(CC/C=C(C)/C)(C)O2

Synonyms

CBC-d9; Pentylcannabichromene-d9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights structural differences and similarities between (±)-Cannabichromene-d9 (CRM) and related cannabinoids:

Compound Structure Deuteration Key Features
(±)-Cannabichromene-d9 (CRM) Bicyclic chromene core with pentyl-d9 chain Yes Deuterated side chain minimizes metabolic interference; used as internal standard
Cannabichromene (CBC) Bicyclic chromene core with pentyl chain No Non-psychoactive; exhibits anti-inflammatory and neurogenic activity
Δ9-Tetrahydrocannabinol (THC) Monoterpenoid with cyclic ether No Psychoactive; binds CB1 receptors; regulated as a Schedule I substance
Cannabidiol (CBD) Diphenolic structure No Non-psychoactive; modulates serotonin and vanilloid receptors

Key Notes:

  • The deuterated side chain in (±)-Cannabichromene-d9 reduces isotopic exchange and improves chromatographic resolution compared to non-deuterated CBC .
  • Unlike THC, CBC and CBD lack direct affinity for CB1 receptors, contributing to their non-intoxicating profiles .

Pharmacokinetic Profiles

A study comparing CBC, CBD, and THC in a medical cannabis product (Spectrum Yellow oil) revealed distinct pharmacokinetic behaviors :

Parameter CBC (1.1 mg dose) CBD (20 mg dose) THC (0.9 mg dose) CBC-d9 (CRM)*
Cmax (ng/mL) 1.3–1.8x increase per dose doubling 6.6–9.8x higher AUC vs. CBC Undetectable in most samples N/A (internal standard)
Tmax (hours) 1.6–4.3 2.0–5.0 1.5–3.0 N/A
Absorption Preferential absorption over THC Dose-proportional Low bioavailability Stable quantification

*CBC-d9 serves as a reference for CBC quantification, ensuring accuracy despite matrix effects .

Key Findings :

  • CBC-d9’s deuterium labeling avoids overlap with endogenous cannabinoids during analysis, unlike non-deuterated CRMs .
  • Regulatory challenges for CBC-d9 are minimal compared to THC-containing CRMs, which face stricter controls .

Q & A

Q. What are the critical considerations for handling (±)-Cannabichromene-d9 (CRM) in laboratory settings to ensure stability and safety?

CRM stability depends on proper storage conditions, solvent compatibility, and avoidance of thermal decomposition. Safety data sheets (SDS) indicate that CRM solutions contain 99.9% organic solvents (e.g., methanol) and require storage at controlled temperatures to prevent degradation . Researchers should use inert atmospheres (e.g., nitrogen) for long-term storage and avoid exposure to incompatible materials, though specific incompatibilities are not explicitly documented . Stability assessments should include accelerated aging studies under ISO 17034 protocols to validate shelf life .

Q. How can researchers validate the purity of CRM batches for analytical experiments?

Purity validation requires orthogonal analytical methods such as HPLC-UV, GC-MS, and NMR spectroscopy. Cross-referencing certified values in the Certificate of Analysis (COA) with in-house measurements is critical. Contamination risks, such as solvent residues or degradation byproducts, must be mitigated by using traceable reference standards and blank controls . For example, discrepancies in elemental analysis may arise from environmental contamination during sample preparation, necessitating stringent lab hygiene protocols .

Q. What methodologies are recommended for quantifying CRM in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Plasma or tissue samples should undergo protein precipitation or solid-phase extraction to isolate CRM from matrix interferences. A pilot study by Peters et al. (2021) demonstrated a validated LC-MS/MS protocol with a lower limit of quantification (LLOQ) of 0.1 ng/mL, using deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How should experimental designs account for pharmacokinetic interactions when CRM is co-administered with other cannabinoids (e.g., CBD, Δ9-THC)?

Dose-ranging studies with factorial designs are essential to identify synergistic or antagonistic effects. Peters et al. (2021) employed a crossover design in human trials, administering CRM alongside CBD and Δ9-THC, followed by serial blood sampling over 24 hours. Pharmacokinetic parameters (Cmax, Tmax, AUC) were analyzed using non-compartmental models, with adjustments for inter-subject variability via mixed-effects regression . Researchers must also control for entourage effects by standardizing the cannabinoid ratio and delivery method (e.g., oral vs. inhalation).

Q. What strategies resolve data contradictions in CRM’s receptor-binding affinity across different assay systems?

Discrepancies in receptor affinity (e.g., TRPV1 vs. CB2 receptors) may arise from assay-specific conditions (e.g., cell lines, buffer pH). A systematic review should compare results across orthogonal assays (radioligand binding, calcium flux, β-arrestin recruitment) while controlling for variables like temperature and solvent polarity. For instance, methanol content in CRM formulations (99.9% per SDS) may artificially modulate receptor activity in cell-based assays, necessitating solvent-matched controls .

Q. How can researchers minimize contamination during high-sensitivity CRM analysis in complex matrices?

Contamination control requires procedural blanks, glassware decontamination (e.g., baking at 450°C), and CRM-specific labware. Evidence from cannabis analytics highlights cross-contamination risks during sample homogenization or pipetting, which can be mitigated by using disposable consumables and segregated workspaces . Additionally, CRM spiking experiments at low concentrations (e.g., 0.1–1 ng/mL) should validate recovery rates and limit false positives .

Q. What statistical approaches are optimal for interpreting dose-response relationships in CRM preclinical studies?

Nonlinear regression models (e.g., sigmoidal Emax) are preferred for dose-response curves. For in vivo studies, Bayesian hierarchical models can account for inter-animal variability and censored data (e.g., undetectable plasma levels). Researchers should report 95% confidence intervals and effect sizes rather than relying solely on p-values. In cases of non-monotonic responses, segmented regression or mechanistic modeling (e.g., Hill equations) may elucidate biphasic effects .

Methodological Best Practices

  • Data Management : Use standardized Case Report Forms (CRFs) with digital tools like REDCap to ensure traceability and reduce transcription errors. CRFs should include fields for adverse events, concomitant medications, and protocol deviations .
  • Regulatory Compliance : Align experimental protocols with OSHA HCS and IATA guidelines for CRM transport and handling, particularly for methanol-containing formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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